![molecular formula C21H24N4O2 B2896036 N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide CAS No. 1428367-26-3](/img/structure/B2896036.png)
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization reactions, often using dimethylformamide (DMF) or dichloromethane (DCM) as solvents .
- Step 2 : Introduction of the dihydrobenzofuran moiety via alkylation or coupling reactions under reflux conditions (e.g., 60–80°C) .
- Step 3 : Amidation to attach the carboxamide group, typically using carbodiimide coupling agents like EDCI or HOBt .
- Key Data :
Step | Reagents/Conditions | Yield Range | Reference |
---|---|---|---|
1 | DMF, 24h reflux | 50–65% | |
2 | Pd(PPh₃)₄, THF, 12h | 40–55% | |
3 | EDCI, DCM, rt | 60–75% |
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., δ 2.24 ppm for CH₃ groups in dihydrobenzofuran) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 432.21 [M+H]⁺) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2200 cm⁻¹ (CN groups in intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) for amidation steps to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, monitoring via TLC .
Q. What strategies address contradictions in biological activity data across studies?
- Standardized Assays : Use uniform in vitro protocols (e.g., α-glucosidase inhibition assays at pH 7.4) to minimize variability .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Structural Validation : Re-characterize batches with conflicting data using X-ray crystallography to rule out polymorphic variations .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Derivative Synthesis : Modify substituents (e.g., replace dimethylaminoethyl with morpholine) and compare bioactivity .
- Key SAR Findings :
Derivative | Bioactivity (IC₅₀) | Reference |
---|---|---|
Parent Compound | 12.5 µM | |
Morpholine-substituted | 8.2 µM | |
Brominated Imidazo-pyridine | 25.4 µM |
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. Data Interpretation & Challenges
Q. How are purification challenges resolved for this compound?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystals with >98% purity .
Q. What analytical pitfalls arise in characterizing this compound?
- Tautomerism : The imidazo[1,2-a]pyridine core may exhibit tautomeric forms, complicating NMR interpretation .
- Degradation : Amide bonds are prone to hydrolysis in aqueous buffers; use lyophilized samples for long-term storage .
Q. Experimental Design Considerations
Q. How to design assays for evaluating kinase inhibition?
- Kinase Panel Screening : Test against a panel of 50 kinases (e.g., JAK2, CDK2) at 10 µM concentration .
- ATP Competition Assays : Measure IC₅₀ under varying ATP levels (1–10 mM) to confirm competitive inhibition .
Q. What in vivo models are suitable for preclinical testing?
- Rodent Models : Use streptozotocin-induced diabetic mice for assessing α-glucosidase inhibition efficacy .
- Dosing Regimen : Administer 10 mg/kg compound orally for 14 days, monitoring plasma stability via LC-MS .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-20(25-10-5-4-6-19(25)23-14)21(26)22-13-17(24(2)3)15-7-8-18-16(12-15)9-11-27-18/h4-8,10,12,17H,9,11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYJLUYXKALQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC4=C(C=C3)OCC4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.